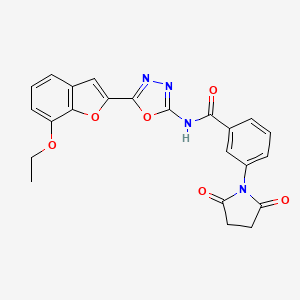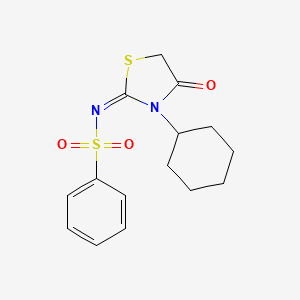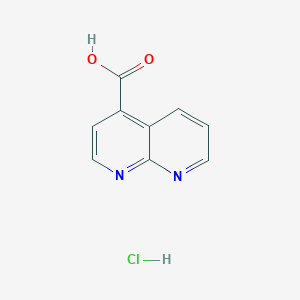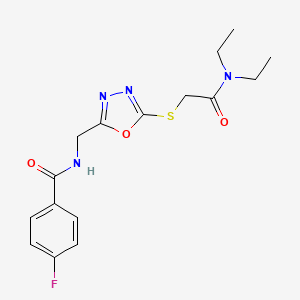
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H18N4O6 and its molecular weight is 446.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methodologies
One line of research has focused on the synthesis of related compounds, highlighting efficient methods for creating complex molecules. For example, studies have reported on the high-yield synthesis of benzamide derivatives, showcasing methods for preparing compounds with potential pharmacological activities (Bobeldijk et al., 1990). Additionally, innovative synthesis strategies have been developed for creating novel benzodifuranyl and oxadiazepines derivatives, which are explored for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Anticancer Applications
Research has also focused on the anticancer evaluation of benzamide and oxadiazole derivatives. A significant study synthesized and evaluated a series of benzamide derivatives for their anticancer activity against various cancer cell lines, with some compounds exhibiting higher activities than reference drugs (Ravinaik et al., 2021). This research indicates the potential of related compounds in the development of new anticancer therapies.
Antimicrobial and Antioxidant Activities
Further investigations have explored the antimicrobial and antioxidant activities of new compounds derived from similar chemical structures. For instance, a study on the antimicrobial and antioxidant activities of a new benzamide isolated from endophytic Streptomyces sp. revealed significant biological activities, suggesting potential applications in combating microbial infections and oxidative stress (Yang et al., 2015).
Development of Novel Compounds
The chemical scaffold of interest has served as a foundation for the development of various novel compounds with promising biological activities. Studies have synthesized new pyridine derivatives with antimicrobial activity, demonstrating the versatility of the benzamide and oxadiazole frameworks in the creation of compounds targeting a range of microbial pathogens (Patel et al., 2011).
Mechanism of Action
This group is often involved in reactions with various biological targets, potentially influencing the activity of enzymes or receptors .
Moreover, the compound also contains a 1,3,4-oxadiazol ring, which is a heterocyclic compound. Compounds containing this ring have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors, including its chemical structure, the route of administration, and the physiological characteristics of the individual .
The compound’s action could also be influenced by environmental factors such as pH, temperature, and the presence of other molecules or ions in the biological system .
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O6/c1-2-31-16-8-4-5-13-12-17(32-20(13)16)22-25-26-23(33-22)24-21(30)14-6-3-7-15(11-14)27-18(28)9-10-19(27)29/h3-8,11-12H,2,9-10H2,1H3,(H,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWQJRYYFVJGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)

![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)
![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)

![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2487226.png)
![3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2487227.png)
![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2487228.png)
![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)



